molecular formula C21H23N3O B2783670 2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole CAS No. 739308-87-3

2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole

Cat. No. B2783670
CAS RN: 739308-87-3
M. Wt: 333.435
InChI Key: OWMZURNBQWWXQG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Antioxidant and Glucosidase Inhibition

2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole derivatives have been explored for their potential in antioxidant activities and glucosidase inhibition. A study demonstrated that these compounds, synthesized via a 'onepot' nitro reductive cyclization reaction, showed significant in vitro antioxidant activities across various assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP). Moreover, they exhibited high scavenging activity and were found to be effective α-glucosidase inhibitors, outperforming the standard acarbose in some instances. This suggests their potential in managing oxidative stress-related conditions and as therapeutic agents for diabetes through glucosidase inhibition (Özil, Baltaş, & Parlak, 2018).

Anticancer Properties

Benzimidazole-chalcone derivatives containing the morpholine group have shown promising anticancer properties. Specifically, one study designed and synthesized new molecules with benzimidazole rings that exhibited enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines. These effects were superior to those observed with cisplatin, highlighting the potential of these compounds as novel anticancer agents (Hsieh et al., 2019).

Corrosion Inhibition

Another application area is in corrosion inhibition. Benzimidazole derivatives, including those with morpholine substituents, have been studied for their effectiveness in protecting N80 steel in hydrochloric acid solution. These compounds demonstrated high inhibition efficiency, suggesting their utility in industrial applications to prevent metal corrosion. The effectiveness of these inhibitors was attributed to their adsorption and protective film formation on the metal surface (Yadav et al., 2016).

Antimicrobial Activities

The antimicrobial potential of benzimidazole derivatives has also been explored. Synthesized compounds have shown significant antimicrobial activities against various pathogens, including fungi and bacteria. This points to their potential development as antimicrobial agents for combating infectious diseases (Qu et al., 2015).

properties

IUPAC Name

4-[[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-7-18(8-3-1)9-6-12-24-20-11-5-4-10-19(20)22-21(24)17-23-13-15-25-16-14-23/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZURNBQWWXQG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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